molecular formula C8H9FO4S2 B2912109 4-(Methylsulfonylmethyl)benzenesulfonyl fluoride CAS No. 2137751-26-7

4-(Methylsulfonylmethyl)benzenesulfonyl fluoride

Cat. No.: B2912109
CAS No.: 2137751-26-7
M. Wt: 252.27
InChI Key: SXJYBZHCTUTBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfonylmethyl)benzenesulfonyl fluoride is a sulfonamide-based reagent with the molecular formula C8H9FO4S2 and a molecular weight of 252.27 g/mol. This compound is known for its stability and reactivity, making it valuable in various fields of research and industry.

Preparation Methods

The synthesis of 4-(Methylsulfonylmethyl)benzenesulfonyl fluoride can be achieved through several methods:

    One-Pot Synthesis: A facile one-pot synthesis involves transforming sulfonates or sulfonic acids into sulfonyl fluorides under mild reaction conditions using readily available reagents. This method is efficient and cost-effective, making it suitable for industrial production.

    Chlorine-Fluorine Exchange: Another common method involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of potassium fluoride or potassium bifluoride. This method requires careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Methylsulfonylmethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Substitution Reactions: The compound can participate in various substitution reactions, forming different derivatives depending on the reagents and conditions used.

Scientific Research Applications

4-(Methylsulfonylmethyl)benzenesulfonyl fluoride has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is employed in biochemical studies to modify proteins and nucleic acids through sulfonylation reactions.

    Medicine: It serves as a building block for the synthesis of pharmaceuticals, including protease inhibitors and other bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonylmethyl)benzenesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can modify proteins and enzymes, leading to changes in their activity and function . The compound’s sulfonyl fluoride group is particularly reactive towards amino acids such as serine and cysteine, making it useful in enzyme inhibition studies .

Comparison with Similar Compounds

4-(Methylsulfonylmethyl)benzenesulfonyl fluoride can be compared with other sulfonyl fluorides:

    4-(Trifluoromethyl)benzenesulfonyl Chloride: This compound is similar in structure but contains a trifluoromethyl group instead of a methylsulfonylmethyl group.

    4-Methoxybenzenesulfonyl Fluoride: This compound has a methoxy group instead of a methylsulfonylmethyl group.

The unique structure of this compound provides distinct reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(methylsulfonylmethyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO4S2/c1-14(10,11)6-7-2-4-8(5-3-7)15(9,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYBZHCTUTBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.